molecular formula C12H12N4 B3041808 2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine CAS No. 372198-36-2

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B3041808
CAS No.: 372198-36-2
M. Wt: 212.25 g/mol
InChI Key: UAKAYGWRKXAGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a pyrazolyl substituent at the 3-position and two methyl groups at the 2- and 8-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,8-dimethylimidazo[1,2-a]pyridine with a pyrazole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

Scientific Research Applications

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antiviral properties.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in microbial cells, leading to cell death. In anticancer applications, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of both the pyrazolyl substituent and the two methyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds .

Biological Activity

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines an imidazo[1,2-a]pyridine core with a pyrazolyl substituent and two methyl groups, contributing to its potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₂N₄
  • Molecular Weight : 212.25 g/mol
  • CAS Number : 372198-36-2

The compound is synthesized through cyclization methods involving appropriate precursors under acidic or basic conditions, often utilizing solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit essential enzymes in microbial cells and interfere with cancer cell signaling pathways, leading to apoptosis and cell death .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit moderate antimicrobial effects. For instance, derivatives of pyrazole have shown activity against various bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 250 μg/mL for certain derivatives .

Anticancer Activity

This compound has been evaluated for its anticancer properties. The following table summarizes the findings from various studies:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30
HepG20.71
BT4741.39
BGC8230.95

The compound has demonstrated significant cytotoxic potential against various cancer cell lines, indicating its promise as a chemotherapeutic agent.

Anti-inflammatory Activity

Additionally, the compound's anti-inflammatory properties have been explored. Pyrazole-based compounds have been noted for their ability to inhibit pro-inflammatory cytokines such as TNFα and IL-1 in human chondro-sarcoma cell lines .

Case Studies

A study investigating the structure-activity relationship (SAR) of pyrazole derivatives highlighted that modifications in the imidazo[1,2-a]pyridine scaffold could enhance biological activity. For instance:

  • A derivative with enhanced methyl substitution showed improved anticancer efficacy against A549 lung cancer cells.
  • Another study demonstrated that the incorporation of different substituents on the pyrazole ring influenced both antimicrobial and anticancer activities significantly.

Q & A

Q. Basic: What are the most efficient synthetic routes for preparing 2,8-dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine?

Methodological Answer:
The synthesis typically involves two key steps: (1) constructing the imidazo[1,2-a]pyridine core and (2) introducing the pyrazole substituent at C-2. For the core, copper-catalyzed three-component coupling (TCC) of 2-aminopyridines with aldehydes and alkynes is widely used due to its regioselectivity and scalability . Subsequent functionalization at C-3 can be achieved via radical-mediated cross-coupling or Friedel-Crafts acylation under catalytic AlCl₃, which tolerates diverse substituents . For pyrazole installation, Suzuki-Miyaura coupling or direct C-H arylation with pyrazole boronic esters under Cu(I) catalysis is recommended .

Q. Advanced: How can regioselectivity challenges during C-3 functionalization be addressed?

Methodological Answer:
Regioselectivity at C-3 is influenced by electronic and steric factors. Computational modeling (e.g., DFT studies) can predict reactive sites by analyzing frontier molecular orbitals . Experimentally, Lewis acid catalysis (e.g., AlCl₃) enhances electrophilic substitution at C-3 by polarizing the substrate . For radical-based approaches, N-chlorosuccinimide (NCS) or photoredox catalysts direct reactivity via single-electron transfer mechanisms, minimizing byproducts . Validating regiochemistry requires X-ray crystallography or NOESY NMR to confirm substitution patterns .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve substitution patterns (e.g., pyrazole vs. methyl group signals) and confirm regiochemistry.
  • HRMS (ESI-TOF) : Verify molecular weight and purity (>95%) .
  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., π-stacking in the solid state) .
  • HPLC : Monitors reaction progress and purity, especially for scaled-up syntheses .

Q. Advanced: How do computational models predict biological activity (e.g., GABA receptor binding)?

Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. For GABA receptors, the acetyl group at C-3 enhances binding affinity by forming hydrogen bonds with Thr262 and π-π stacking with Phe200 . Free energy perturbation (FEP) calculations quantify binding energy differences between derivatives. Experimental validation via radioligand displacement assays (e.g., [³H]muscimol competition) confirms computational predictions .

Q. Basic: What are common functionalization strategies for modifying the pyrazole moiety?

Methodological Answer:
The pyrazole ring can be modified via:

  • Electrophilic substitution : Nitration or sulfonation under HNO₃/H₂SO₄ or SO₃ conditions.
  • Cross-coupling : Suzuki-Miyaura with aryl halides or Buchwald-Hartwig amination for N-alkylation .
  • Reductive alkylation : Use NaBH₃CN or H₂/Pd-C to introduce alkyl groups .
    Steric hindrance from the 2,8-dimethyl groups may require microwave-assisted synthesis to enhance reaction rates .

Q. Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell lines, solvent effects). For example, solubility differences (DMSO vs. aqueous buffers) impact apparent IC₅₀ values. Mitigate this via:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for GABA receptors) and solvent controls .
  • Metabolic stability assays : LC-MS/MS quantifies compound degradation in vitro .
  • Orthogonal assays : Validate enzyme inhibition (e.g., ALK) with kinase profiling panels and Western blotting for downstream targets .

Q. Basic: What green chemistry approaches improve sustainability in synthesis?

Methodological Answer:

  • Catalyst-free reactions : Utilize solvent-free conditions or water as a solvent for imidazo[1,2-a]pyridine cyclization .
  • Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and energy consumption .
  • Heterogeneous catalysts : CoFe₂O₄ nanoparticles enable recyclability (≥5 cycles) without loss of activity .

Q. Advanced: How does substituent position (2,8-dimethyl vs. C-3 pyrazole) affect photophysical properties?

Methodological Answer:
The 2,8-dimethyl groups induce steric hindrance, reducing π-π stacking and altering fluorescence. TD-DFT calculations correlate substituent effects with emission spectra. Experimentally, steady-state fluorescence spectroscopy shows that electron-withdrawing groups (e.g., pyrazole) redshift emission maxima by stabilizing excited states . Solvatochromic studies in DMSO/water mixtures further quantify polarity-dependent behavior .

Q. Basic: What in vivo models are suitable for testing therapeutic potential?

Methodological Answer:

  • Murine inflammation models : Collagen-induced arthritis (CIA) evaluates anti-inflammatory activity .
  • Xenograft models : Implant ALK-positive cancer cells (e.g., NCI-H2228) to assess antitumor efficacy .
  • Pharmacokinetics : Conduct ADME studies in Sprague-Dawley rats to optimize bioavailability and dosing .

Q. Advanced: How to design SAR studies for imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Core modifications : Compare 2,8-dimethyl vs. 2,7-dimethyl analogs to assess steric effects .
  • Substituent libraries : Synthesize derivatives with varied C-3 groups (e.g., sulfonamides, triazoles) .
  • 3D-QSAR : Use CoMFA/CoMSIA to map steric/electronic requirements for target engagement .
  • Counter-screening : Test against off-targets (e.g., CYP450 isoforms) to minimize toxicity .

Properties

IUPAC Name

2,8-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-4-3-7-16-11(9(2)14-12(8)16)10-5-6-13-15-10/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKAYGWRKXAGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C3=CC=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 2
2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 3
2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 4
2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 5
2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 6
2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.